2-(Azidomethyl)benzene-1-sulfonyl chloride
Overview
Description
2-(Azidomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClN3O2S It is a derivative of benzene, featuring an azidomethyl group and a sulfonyl chloride group attached to the benzene ring
Scientific Research Applications
2-(Azidomethyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Biology: The compound can be used in bioconjugation reactions, where it helps in attaching biomolecules to surfaces or other molecules.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Cycloaddition Reagents: Alkynes are commonly used in cycloaddition reactions with the azide group.
Major Products Formed
Substitution Products: Sulfonamides and sulfonate esters.
Cycloaddition Products: Triazoles.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form substitution products. The azide group can undergo cycloaddition reactions, forming triazoles through a concerted mechanism .
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl chloride: Lacks the azidomethyl group, making it less versatile in cycloaddition reactions.
2-(Chloromethyl)benzene-1-sulfonyl chloride: Contains a chloromethyl group instead of an azidomethyl group, affecting its reactivity and applications.
Uniqueness
2-(Azidomethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the azidomethyl and sulfonyl chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
2-(azidomethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-14(12,13)7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTVOOAJFPISCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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